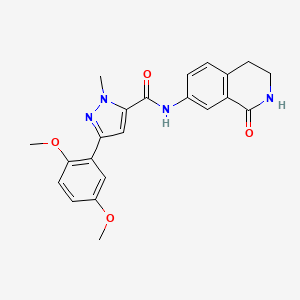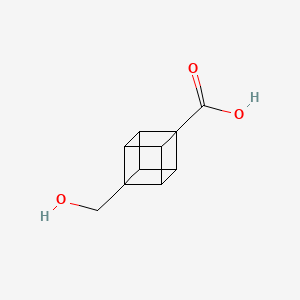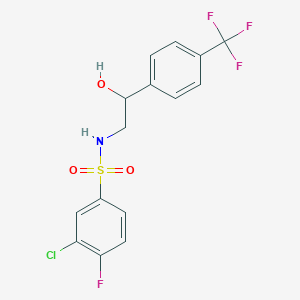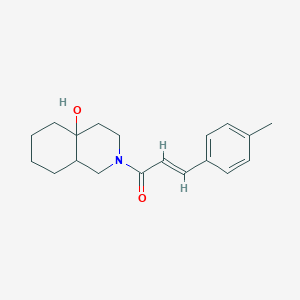![molecular formula C20H21N5O5 B2559699 8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896303-56-3](/img/structure/B2559699.png)
8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H21N5O5 and its molecular weight is 411.418. The purity is usually 95%.
BenchChem offers high-quality 8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Methods in Pharmaceutical Research
Research on similar compounds, such as Linagliptin, an inhibitor of the enzyme dipeptidylpeptidase-4 (DPP4), underlines the importance of developing specific and sensitive analytical methods. A study by Rode and Tajne (2021) emphasized the necessity of validated stability-indicating methods, like high-performance thin-layer chromatography (HPTLC), for determining pharmaceutical compounds in tablet formulations. This approach ensures drug quality and safety by detecting possible degradation products (Rode & Tajne, 2021).
Unnatural Base Pairs in Synthetic Biology
The development of unnatural base pairs, such as those consisting of imidazo[5',4':4,5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines by Saito-Tarashima and Minakawa (2018), represents a significant advance in synthetic biology. These base pairs are designed to enhance shape complementarity, stacking ability, and non-canonical hydrogen-bonding patterns, facilitating the expansion of genetic alphabet for novel biotechnological applications (Saito-Tarashima & Minakawa, 2018).
Therapeutic Potentials of Hydantoin Derivatives
Hydantoin derivatives, showcasing a range of biological and pharmacological activities, highlight the diverse applications of such compounds in therapeutic and agrochemical fields. Shaikh et al. (2023) reviewed the significance of hydantoins in drug discovery, emphasizing their role in synthesizing non-natural amino acids with potential medical applications (Shaikh et al., 2023).
Antioxidant Activities of Chromone Compounds
Research on chromone derivatives, as conducted by Kładna et al. (2014), focuses on evaluating their antioxidant activities, which is crucial for protecting against oxidative stress. This research area is vital for understanding the potential health benefits and therapeutic applications of compounds with antioxidant properties (Kładna et al., 2014).
CO2 Conversion with Ionic Liquid-Based Catalysts
Zhang et al. (2023) explored the use of ionic liquid-based catalysts for CO2 conversion into valuable chemicals, such as quinazoline-2,4(1H,3H)-diones, demonstrating the potential of such compounds in addressing environmental challenges and contributing to sustainable chemistry (Zhang et al., 2023).
properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5/c1-11-9-23-16-17(22(3)20(28)24(18(16)27)10-12(2)26)21-19(23)25(11)14-7-6-13(29-4)8-15(14)30-5/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUDCSKFQMVXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one](/img/structure/B2559624.png)
![Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2559625.png)
![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid](/img/structure/B2559626.png)

![2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2559630.png)
![5,6-Dimethyl-7-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2559631.png)

![N-[2-(Prop-2-enoylamino)ethyl]-6-thiaspiro[2.5]octane-2-carboxamide](/img/structure/B2559638.png)
![5-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2559639.png)